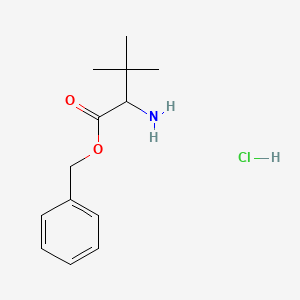![molecular formula C26H32O13 B12432251 methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12432251.png)
methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,7R)-4a,7-dihydroxy-7-méthyl-6-[(3-phénylprop-2-énoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate de méthyle est un composé organique complexe avec une structure unique qui comprend plusieurs groupes hydroxyle, un groupe phénylprop-2-énoyl et un système cyclique cyclopenta[c]pyran
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (4aR,7R)-4a,7-dihydroxy-7-méthyl-6-[(3-phénylprop-2-énoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate de méthyle implique plusieurs étapes, y compris la formation du système cyclique cyclopenta[c]pyran, l'introduction de groupes hydroxyle et la fixation des groupes phénylprop-2-énoyl et oxan-2-yl. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. L'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation garantit que le produit final répond aux spécifications requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
(4aR,7R)-4a,7-dihydroxy-7-méthyl-6-[(3-phénylprop-2-énoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate de méthyle peut subir diverses réactions chimiques, y compris :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des composés carbonylés.
Réduction : Le groupe phénylprop-2-énoyl peut être réduit pour former l'alcane correspondant.
Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des réactifs de substitution tels que les halogénures d'alkyle. Les conditions de réaction impliquent généralement des températures contrôlées, des atmosphères inertes et l'utilisation de solvants pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyle peut produire des cétones ou des aldéhydes, tandis que la réduction du groupe phénylprop-2-énoyl peut produire l'alcane correspondant.
Applications de recherche scientifique
(4aR,7R)-4a,7-dihydroxy-7-méthyl-6-[(3-phénylprop-2-énoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate de méthyle a une large gamme d'applications de recherche scientifique, y compris :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et antioxydantes.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (4aR,7R)-4a,7-dihydroxy-7-méthyl-6-[(3-phénylprop-2-énoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyle et phénylprop-2-énoyl jouent un rôle crucial dans son activité biologique en interagissant avec les enzymes et les récepteurs, conduisant à divers effets physiologiques.
Applications De Recherche Scientifique
Methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-[(3-phenylprop-2-enoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-[(3-phenylprop-2-enoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and phenylprop-2-enoyl group play a crucial role in its biological activity by interacting with enzymes and receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- (4aR,7R)-4a,7-dihydroxy-7-méthyl-6-[(3-phénylprop-2-énoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate de méthyle peut être comparé à d'autres composés similaires tels que :
- Analogues de (4aR,7R)-4a,7-dihydroxy-7-méthyl-6-[(3-phénylprop-2-énoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate de méthyle avec différents substituants sur le groupe phénylprop-2-énoyl.
- Composés avec des systèmes cycliques cyclopenta[c]pyran similaires mais des groupes fonctionnels différents.
Unicité
L'unicité de (4aR,7R)-4a,7-dihydroxy-7-méthyl-6-[(3-phénylprop-2-énoyl)oxy]-1-{[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate de méthyle réside dans sa combinaison spécifique de groupes fonctionnels et de système cyclique, qui confèrent des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C26H32O13 |
|---|---|
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C26H32O13/c1-25(33)16(38-17(28)9-8-13-6-4-3-5-7-13)10-26(34)14(22(32)35-2)12-36-24(21(25)26)39-23-20(31)19(30)18(29)15(11-27)37-23/h3-9,12,15-16,18-21,23-24,27,29-31,33-34H,10-11H2,1-2H3/t15?,16?,18?,19?,20?,21?,23?,24?,25-,26-/m0/s1 |
Clé InChI |
YRARGBWFOYODHQ-RICVBTGPSA-N |
SMILES isomérique |
C[C@@]1(C(C[C@]2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=CC=C4)O |
SMILES canonique |
CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



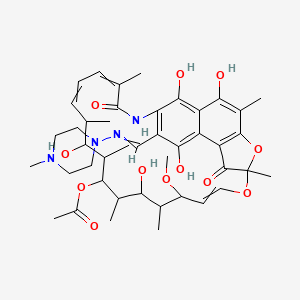
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
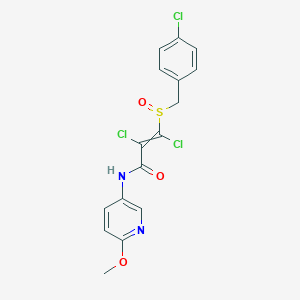
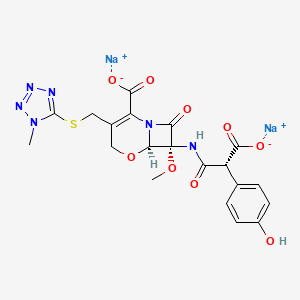
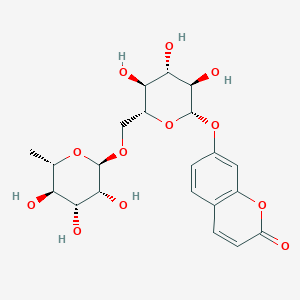
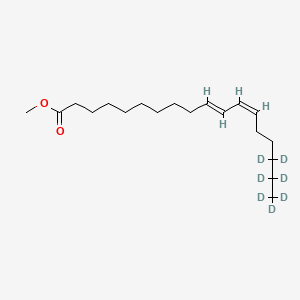
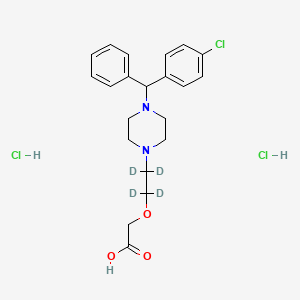

![Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B12432222.png)
![[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12432223.png)
![Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B12432224.png)
